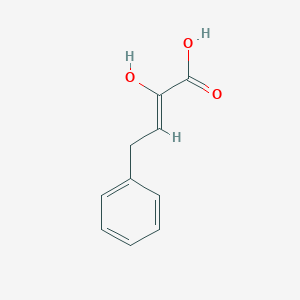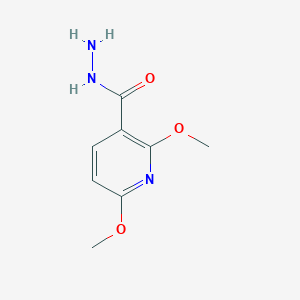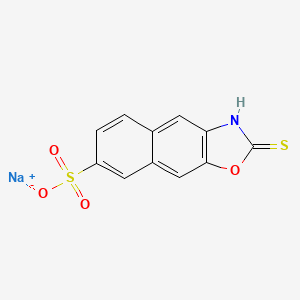
tert-Butyl(4-fluorobutyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl(4-fluorobutyl)carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis as protecting groups for amines. The tert-butyl group in this compound provides steric hindrance, making it a stable protecting group that can be removed under specific conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
tert-Butyl(4-fluorobutyl)carbamate can be synthesized through the reaction of 4-fluorobutylamine with di-tert-butyl dicarbonate. The reaction typically occurs in the presence of a base such as sodium carbonate or cesium carbonate, and a catalyst like tetrabutylammonium bromide. The reaction proceeds under mild conditions, often at room temperature, and results in the formation of the carbamate through nucleophilic substitution .
Industrial Production Methods
In industrial settings, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl(4-fluorobutyl)carbamate undergoes several types of chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield 4-fluorobutylamine and tert-butyl alcohol.
Oxidation: Oxidative conditions can lead to the formation of corresponding carbamoyl derivatives.
Substitution: The fluorine atom in the 4-fluorobutyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Strong acids like hydrochloric acid or bases like sodium hydroxide are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Hydrolysis: 4-fluorobutylamine and tert-butyl alcohol.
Oxidation: Carbamoyl derivatives.
Substitution: Substituted 4-butyl derivatives.
Scientific Research Applications
tert-Butyl(4-fluorobutyl)carbamate has several applications in scientific research:
Chemistry: Used as a protecting group for amines in peptide synthesis and other organic synthesis processes.
Biology: Employed in the modification of biomolecules to study their functions and interactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of prodrugs.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of tert-Butyl(4-fluorobutyl)carbamate involves the formation of a stable carbamate linkage that protects the amine group from unwanted reactions. The tert-butyl group provides steric hindrance, making the carbamate resistant to hydrolysis under mild conditions. The compound can be deprotected under acidic conditions, where the tert-butyl group is cleaved, releasing the free amine .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: Similar in structure but lacks the 4-fluorobutyl group.
tert-Butyl(4-bromobutyl)carbamate: Contains a bromine atom instead of fluorine.
tert-Butyl(4-chlorobutyl)carbamate: Contains a chlorine atom instead of fluorine.
Uniqueness
tert-Butyl(4-fluorobutyl)carbamate is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased electronegativity and reactivity compared to its bromine and chlorine counterparts. This makes it particularly useful in specific synthetic applications where the fluorine atom’s properties are advantageous .
Properties
Molecular Formula |
C9H18FNO2 |
|---|---|
Molecular Weight |
191.24 g/mol |
IUPAC Name |
tert-butyl N-(4-fluorobutyl)carbamate |
InChI |
InChI=1S/C9H18FNO2/c1-9(2,3)13-8(12)11-7-5-4-6-10/h4-7H2,1-3H3,(H,11,12) |
InChI Key |
QUUJNCOQTBCHJX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCF |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![propan-2-yl N-[3-(propan-2-yloxycarbonylamino)phenyl]carbamate](/img/structure/B13131310.png)

![1-Oxa-7-azaspiro[4.4]nonane-7-carboxylicacid,2-(hydroxymethyl)-,1,1-dimethylethylester,(2R,5R)-rel-](/img/structure/B13131320.png)


![1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B13131336.png)




![1-(2-Methyl-2H-benzo[d][1,2,3]triazol-5-yl)ethanone](/img/structure/B13131364.png)

